1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
Overview
Description
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is an ionic liquid, a type of molten salt that remains liquid at relatively low temperatures (below 100°C). This compound is known for its unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These characteristics make it a valuable material in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is an ionic liquid . Ionic liquids are molten salts with melting points lower than 100 °C . They usually consist of a pair of organic cation and anion . The primary targets of this compound are the electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells .
Mode of Action
The interaction of this compound with its targets results in high ionic conductivity . This property is crucial for its application in lithium/sodium ion batteries and dye-sensitized solar cells .
Biochemical Pathways
It is known that the compound plays a significant role in the conduction pathway of lithium/sodium ions in batteries and dye-sensitized solar cells .
Pharmacokinetics
Its high ionic conductivity suggests that it can readily interact with its targets .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its applications. In lithium/sodium ion batteries and dye-sensitized solar cells, the compound enhances ionic conductivity, improving the efficiency of these devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and humidity. For instance, its ionic conductivity may vary with temperature changes . One of the unique properties of ionic liquids like this compound is their high thermal stability, which allows them to function effectively in a wide range of temperatures .
Preparation Methods
The synthesis of 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-Butyl-2,3-dimethylimidazolium chloride with lithium bis(trifluoromethanesulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile, followed by purification steps to obtain the desired ionic liquid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a medium for pharmaceutical synthesis.
Comparison with Similar Compounds
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide can be compared with other ionic liquids such as:
- 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
- 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
- 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
These compounds share similar properties but differ in their alkyl chain lengths and substitution patterns, which can influence their solubility, viscosity, and thermal stability. The unique combination of the butyl and dimethyl groups in this compound provides a balance of hydrophobicity and ionic conductivity, making it particularly suitable for specific applications .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-2,3-dimethylimidazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C2F6NO4S2/c1-4-5-6-11-8-7-10(3)9(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8H,4-6H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCKRVYTJPMHRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047930 | |
Record name | 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350493-08-2 | |
Record name | 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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